molecular formula C16H16ClN3O5S B2701356 (E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide CAS No. 1090950-91-6

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide

Cat. No.: B2701356
CAS No.: 1090950-91-6
M. Wt: 397.83
InChI Key: CPXQWSHJGORDOF-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide (CAS 1090950-91-6) is a synthetic ethenesulfonamide derivative supplied for research and development purposes . This compound is characterized by a molecular structure featuring a (E)-ethenesulfonamide backbone substituted with a 4-chlorophenyl group and a complex aniline moiety containing both a nitro group and a 2-hydroxyethylamino side chain. The presence of these functional groups, particularly the sulfonamide and nitro groups, makes this molecule a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex bioactive molecules . Sulfonamide-based compounds are widely investigated in pharmaceutical research for their potential to interact with various biological targets . The specific physicochemical properties, mechanism of action, and pharmacological profile of this compound are areas of ongoing scientific investigation. This product is intended for use in laboratory research only and is not suitable for diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c17-13-3-1-12(2-4-13)7-10-26(24,25)19-16-11-14(20(22)23)5-6-15(16)18-8-9-21/h1-7,10-11,18-19,21H,8-9H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXQWSHJGORDOF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H16ClN3O4S
  • Molecular Weight : 357.82 g/mol

The presence of the sulfonamide group and the nitrophenyl moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors, impacting pathways involved in cancer proliferation and inflammation.

Target Interactions

  • Endothelin Receptors : Sulfonamide derivatives have been shown to act as antagonists at endothelin receptors, which play a critical role in cardiovascular diseases.
  • Microtubule Dynamics : Some derivatives are known to disrupt microtubule formation, leading to apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that (E)-N-Aryl-2-ethene-sulfonamide derivatives exhibit significant anticancer activity. A quantitative structure-activity relationship (QSAR) analysis involving 40 compounds indicated that electronic and steric descriptors significantly influence their anticancer efficacy . The correlation coefficients obtained from these studies suggest a robust predictive model for assessing the anticancer potential of similar compounds.

Antimicrobial Activity

Preliminary investigations suggest moderate to strong antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

StudyFindings
Bourass et al. (2017)Investigated the anticancer properties of sulfonamide derivatives, highlighting their ability to inhibit cancer cell proliferation through microtubule disruption .
El Ghalia et al. (2017)Conducted QSAR studies revealing significant electronic descriptors affecting anticancer activity with a high correlation coefficient (R = 0.81) between experimental and predicted activities .
Medicinal Chemistry ReviewDiscussed the potential of ethenesulfonamide derivatives as endothelin receptor antagonists, emphasizing their role in modulating cardiovascular conditions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(E)-N-Aryl-2-ethene-sulfonamideContains sulfonamide and aromatic ringsPotent anticancer agent
EthenesulfonamideSimple sulfonamide structureEndothelin receptor antagonist
4-Chloro-N-[(2-nitrophenyl)methylene]benzenamineContains nitrophenyl and chlorophenyl groupsModerate antimicrobial activity

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound (electron-withdrawing) contrasts with methoxy groups (electron-donating) in 6d and 6e.
  • Solubility: The 2-hydroxyethylamino group in the target compound may improve aqueous solubility compared to methoxy or halogen-substituted analogues (e.g., 6c, 6d), which rely on non-polar interactions .
  • Synthetic Yields : Halogenated derivatives (e.g., 6c with bromo/fluoro groups) show higher yields (79%) compared to methoxy-substituted analogues (49–65%), possibly due to steric or electronic effects during condensation .

Inhibitory Activity Against Cdc25B Phosphatase

provides data for a thiazol-containing analogue, which serves as a reference for sulfonamide-based inhibitors:

Compound Name IC50 (nM) Ki (nM) Source
Thiazol-containing analogue () 26,000 4,600
  • Activity Trends: The high IC50 (26,000 nM) and Ki (4,600 nM) of the thiazol analogue suggest moderate potency. The target compound’s nitro and hydroxyethylamino groups may enhance binding to Cdc25B’s catalytic pocket compared to bulky thiazol derivatives, though direct data is unavailable .
  • Mechanistic Insights : Sulfonamides with para-substituted electron-withdrawing groups (e.g., nitro, chloro) are hypothesized to stabilize enzyme-inhibitor complexes via hydrogen bonding and π-π stacking, as seen in structurally related kinase inhibitors .

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